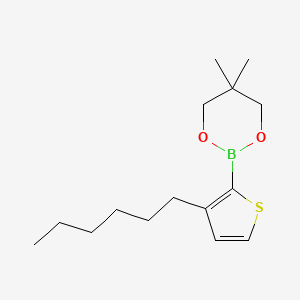
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is a boronic ester derivative of thiophene. This compound is notable for its applications in organic electronics, particularly in the synthesis of conjugated polymers used in optoelectronic devices. The presence of the boronic ester group allows it to participate in various cross-coupling reactions, making it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-hexylthiophene with a boronic ester reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, where 3-hexylthiophene-2-boronic acid pinacol ester is reacted with an appropriate halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like 1,4-dioxane, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Cross-Coupling Reactions: It participates in Suzuki-Miyaura, Stille, and Heck reactions, forming carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of dihydrothiophenes.
Substitution Reactions: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).
Major Products
Conjugated Polymers: Used in optoelectronic devices.
Functionalized Thiophenes: With various substituents for further chemical transformations.
Applications De Recherche Scientifique
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Organic Electronics: Used in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: As a building block for the development of new materials with unique electronic and optical properties.
Chemical Biology: Utilized in the synthesis of fluorescent probes and sensors.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The thiophene ring’s electronic properties also play a role in stabilizing intermediates and facilitating the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexylthiophene-2-boronic acid pinacol ester: Another boronic ester derivative of thiophene used in similar applications.
2,5-Dibromo-3-hexylthiophene: Used in the synthesis of conjugated polymers.
4,4,5,5-Tetramethyl-2-(3-hexylthiophen-2-yl)-1,3,2-dioxaborolane: A closely related compound with similar reactivity.
Uniqueness
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific structure, which provides a balance of solubility, reactivity, and stability. Its ability to participate in various cross-coupling reactions makes it a versatile building block in organic synthesis, particularly for applications in organic electronics and material science.
Propriétés
Numéro CAS |
817181-84-3 |
|---|---|
Formule moléculaire |
C15H25BO2S |
Poids moléculaire |
280.2 g/mol |
Nom IUPAC |
2-(3-hexylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C15H25BO2S/c1-4-5-6-7-8-13-9-10-19-14(13)16-17-11-15(2,3)12-18-16/h9-10H,4-8,11-12H2,1-3H3 |
Clé InChI |
XGMZNFOPPSSSRN-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=C(C=CS2)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


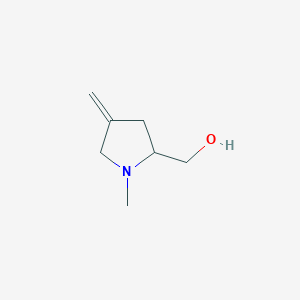
![3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12515301.png)
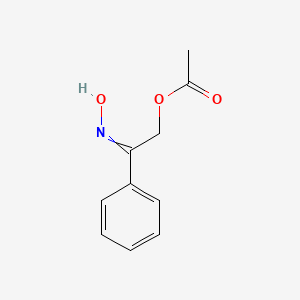
![tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12515318.png)
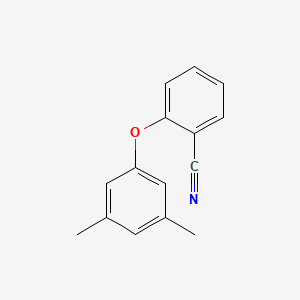
![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)
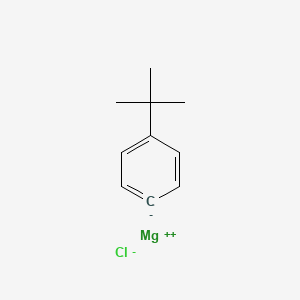
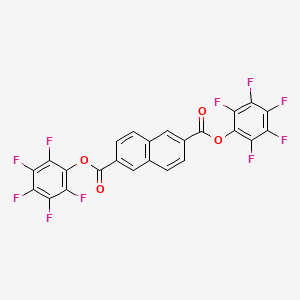
![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)


![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)
